molecular formula C9H11BrN2O2 B2474820 Tert-butyl 5-bromopyrimidine-2-carboxylate CAS No. 955885-59-3

Tert-butyl 5-bromopyrimidine-2-carboxylate

Cat. No.: B2474820
CAS No.: 955885-59-3
M. Wt: 259.103
InChI Key: WQTPWDPFASRNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-bromopyrimidine-2-carboxylate: is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromopyrimidine-2-carboxylate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 5-bromopyrimidine-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds or other complex organic structures.

Scientific Research Applications

Chemistry: Tert-butyl 5-bromopyrimidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly those targeting nucleic acid pathways. It can be a precursor to drugs that interact with DNA or RNA.

Industry: The compound finds applications in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyrimidine-2-carboxylate depends on its use. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl 5-bromo-2-pyridinecarboxylate
  • Tert-butyl 5-bromopentanoate
  • Tert-butyl 5-bromo-3-methoxypyridin-2-ylmethylcarbamate

Uniqueness: Tert-butyl 5-bromopyrimidine-2-carboxylate is unique due to its pyrimidine core, which imparts specific electronic properties and reactivity. Compared to similar compounds with pyridine or pentanoate cores, it offers distinct advantages in certain synthetic applications, particularly in the synthesis of nucleic acid analogs and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 5-bromopyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPWDPFASRNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromopyrimidine-2-carboxylic acid (690 mg, 3.40 mmol) in 6.8 mL t-BuOH and 1.9 mL pyridine was stirred at room temperature to 50° C. for 1 hr, and cooled to room temperature. 4-Toluenesulfonyl chloride (1.55 g, 8.12 mmol) was added portion wise. The mixture was stirred at room temperature for 1.5 h. The reaction was quenched with saturated aqueous NaHCO3 slowly, extracted with 3×Et2O, dried over Na2SO4, and concentrated. The residue was purified by Biotage column chromatography with 15-25% EtOAc in hexanes to give a yellow solid (497 mg, 56% yield). 1H NMR (400 MHz, CDCl3) δ 8.94 (s, 2 H) 1.64 (s, 9 H).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Yield
56%

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